molecular formula C16H16N2O2S B2544530 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034226-39-4

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline

Cat. No. B2544530
M. Wt: 300.38
InChI Key: YANJBRIVFAHYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline” are not available in the retrieved data, related compounds have been synthesized using ring cleavage methodology reactions . This involves the remodeling of 3-formyl (aza)indoles/benzofurans to synthesize 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Receptor Binding Affinity and Agonist/Antagonist Properties Research has demonstrated the relevance of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline derivatives in the context of receptor binding, particularly with the 5-HT6 receptor, a target of interest for its role in neurological functions. Elokdah et al. (2007) reported on compounds acting as 5-HT6 agonists or antagonists, showing the structural importance of the sulfonyl and indoline components in modulating receptor affinity and function. The study emphasizes the synthesis strategies and in vitro functional activities, indicating the compounds' potential for further exploration in therapeutic applications (Elokdah et al., 2007).

Cytotoxic Activity Further extending the utility of the indoline scaffold, Choi and Ma (2010) explored the cytotoxic activities of indole C5-O-substituted compounds, including those related to the 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline structure. Their work highlights the significance of sulfonyl substituents in enhancing the cytotoxicity against various cancer cell lines, suggesting the potential of these compounds in cancer research (Choi & Ma, 2010).

Synthetic Methodologies The synthesis of structurally complex indoline derivatives has been a focus of research, aiming to develop efficient and versatile methods for constructing these compounds. Balamurugan, Perumal, and Menéndez (2011) described a convergent approach to synthesize spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, showcasing the synthetic flexibility of the indoline core in forming intricate molecular architectures (Balamurugan, Perumal, & Menéndez, 2011).

Enantioselective Synthesis The development of chiral molecules is crucial for the pharmaceutical industry, given the different biological activities of enantiomers. Research by Turnpenny and Chemler (2014) focused on the copper-catalyzed alkene diamination to synthesize chiral 2-aminomethyl indolines, highlighting the importance of the indoline structure in asymmetric synthesis and its potential applications in medicinal chemistry (Turnpenny & Chemler, 2014).

properties

IUPAC Name

1-cyclopropylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-21(20,15-2-3-15)18-10-7-14-11-13(1-4-16(14)18)12-5-8-17-9-6-12/h1,4-6,8-9,11,15H,2-3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANJBRIVFAHYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline

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